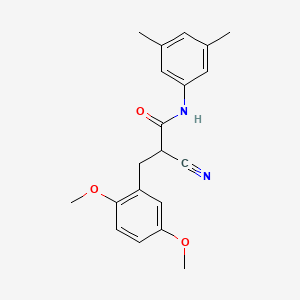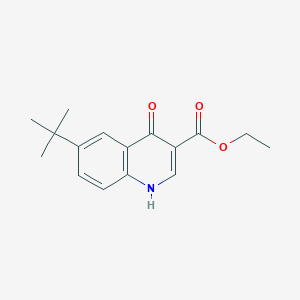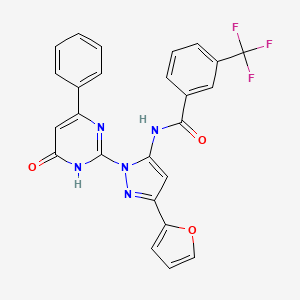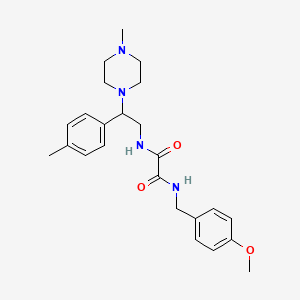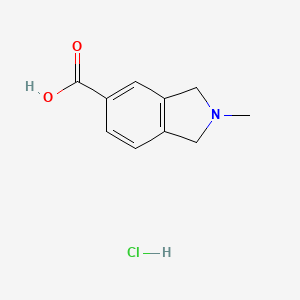
2-Methylisoindoline-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisoindoline-5-carboxylic acid hydrochloride is a chemical compound that is part of the indole and isoindoline families. These compounds are characterized by their heterocyclic structure containing nitrogen and are of significant interest in the field of organic chemistry due to their diverse range of biological activities and their use in the synthesis of pharmaceuticals and other complex organic molecules.
Synthesis Analysis
The synthesis of related indole and isoindoline derivatives has been explored in various studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent conversion to methyl 6-nitroindole-2-carboxylate has been achieved with a total yield of 67% . Additionally, the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which shares a similar indole core structure, was developed with an 88% overall yield . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-methylisoindoline-5-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds related to 2-methylisoindoline-5-carboxylic acid hydrochloride has been studied using various techniques. X-ray diffraction analysis has been employed to characterize the crystal structures of cocrystals/salts assembled from 2-methylquinoline with different carboxylic acids . This type of analysis is crucial for understanding the molecular conformation and intermolecular interactions present in the solid state of such compounds.
Chemical Reactions Analysis
The reactivity of indole and isoindoline derivatives has been explored through various chemical reactions. For example, the synthesis of pyridazino[4,5-b]indole derivatives from 2-(3-carboxy-1-methylindole)acetic acid anhydride demonstrates the versatility of indole carboxylic acids in heterocyclic synthesis . The reactions of indole derivatives with aryldiazonium salts and subsequent transformations highlight the potential chemical pathways that 2-methylisoindoline-5-carboxylic acid hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole and isoindoline derivatives are influenced by their molecular structure. The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, for example, have been characterized by elemental analyses, NMR spectra, and optical rotation . These properties are essential for the identification and application of these compounds in various fields, including pharmaceutical development and materials science.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Research has detailed the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These compounds were characterized using elemental analyses, NMR spectra, optical rotation, and in some cases, X-ray diffraction. The study also described the synthesis of the dioxopiperazine of the title acid and characterized it in its pure form and as a mixture of racemates (Jansa, Macháček, & Bertolasi, 2006).
Synthesis of Tetrahydroisoquinolinones : Detailed investigations have been conducted on the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. These compounds incorporate pharmacologically interesting fragments and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
Novel Synthesis of Biologically Active Compounds : Research has been dedicated to synthesizing biologically active indolo [3,2-C] isoquinoline derivatives, exploring various reaction pathways and characterizing the compounds using different chemical methods. The study also explored the reactions of synthesized compounds with different reagents to yield new derivatives with potential biological activities (Sharma, 2017).
Development of Isoquinolin-1-ones as Selective Inhibitors : Research has been conducted on designing and synthesizing isoquinolin-1-ones as selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). This study involved developing a new synthesis method for 5-aminoisoquinolin-1-one and evaluating the compounds for their inhibitory activities on PARP-1 and PARP-2 (Sunderland et al., 2011).
Synthesis of Antibacterial Quinolones : Studies have focused on synthesizing 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids and evaluating their antibacterial activity against various strains. The research also covered the toxicity of the newly synthesized compounds and identified candidates for further evaluation based on in vitro antibacterial profiles and in vivo toxicity studies (Hayashi, Takahata, Kawamura, & Todo, 2002).
Propriétés
IUPAC Name |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11;/h2-4H,5-6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHDJSRGZBNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoindoline-5-carboxylic acid hydrochloride | |
CAS RN |
1065065-38-4 |
Source


|
| Record name | 2-methylisoindoline-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
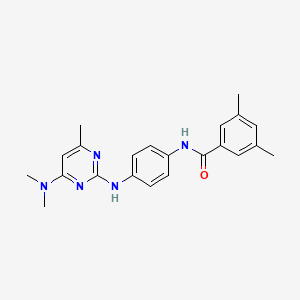
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)
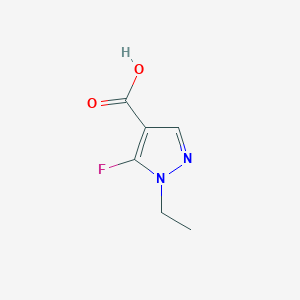
![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)
![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)
